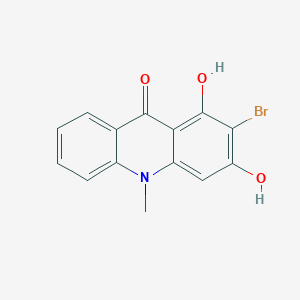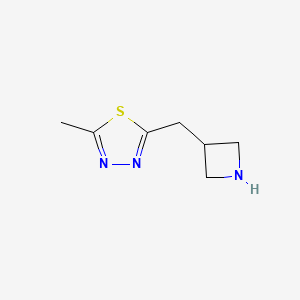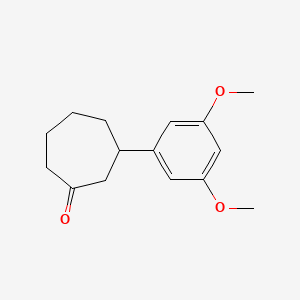
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H19NO4S This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and methylsulfonamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with butyl(methyl)amine, followed by sulfonation with methylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butyl(methyl)amino and methylsulfonamido groups into the benzoic acid core in a controlled manner .
Análisis De Reacciones Químicas
Types of Reactions
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Aplicaciones Científicas De Investigación
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Methylamino)benzoic acid: Important for the preparation of pharmaceutical products, dyes, and preservatives.
Uniqueness
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is unique due to the presence of both butyl(methyl)amino and methylsulfonamido groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
4-[butyl(methyl)amino]-3-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-4-5-8-15(2)12-7-6-10(13(16)17)9-11(12)14-20(3,18)19/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,17) |
Clave InChI |
NCYFMWQRQPBCQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)


![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)



![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)

